Product packaging for 7-Amino-1,6-naphthyridin-2(1H)-one(Cat. No.:CAS No. 220822-23-1)

7-Amino-1,6-naphthyridin-2(1H)-one

Cat. No.: B3034775
CAS No.: 220822-23-1
M. Wt: 161.16 g/mol
InChI Key: QRKPBYJUVGZAGC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-Amino-1,6-naphthyridin-2(1H)-one (CAS 220822-23-1) is a privileged heterocyclic scaffold in medicinal chemistry and chemical biology. This 1,6-naphthyridin-2(1H)-one derivative is recognized as a core structure for designing novel therapeutic agents, particularly as a potent inhibitor of the PI3K/mTOR signaling pathway, a critical target in oncology research . The 1,6-naphthyridinone core is a member of the diazanaphthalene family and is considered a privileged structure capable of providing ligands for several receptors . Over 17,000 compounds based on this scaffold have been reported, highlighting its significant versatility and interest in drug discovery, with a substantial proportion of the literature consisting of patents . Researchers value this compound for its potential in developing kinase inhibitors and exploring new treatments for conditions such as B-cell malignancies and lung cancer . The compound should be stored in a dark place, sealed in a dry environment at room temperature . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H7N3O B3034775 7-Amino-1,6-naphthyridin-2(1H)-one CAS No. 220822-23-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

7-amino-1H-1,6-naphthyridin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3O/c9-7-3-6-5(4-10-7)1-2-8(12)11-6/h1-4H,(H2,9,10)(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRKPBYJUVGZAGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=O)NC2=CC(=NC=C21)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 7 Amino 1,6 Naphthyridin 2 1h One and Its Derivatives

De Novo Synthesis Approaches to the 1,6-Naphthyridin-2(1H)-one Core

The construction of the 1,6-naphthyridin-2(1H)-one scaffold is predominantly achieved through two major synthetic pathways: building from a pre-existing pyridine (B92270) ring or from a preformed pyridone ring. mdpi.comnih.gov

Construction from Preformed Pyridine Rings

One common strategy for synthesizing the 1,6-naphthyridin-2(1H)-one core involves starting with a suitably substituted pyridine ring. mdpi.com A key approach utilizes a 4-chloropyridine (B1293800) derivative. nih.gov For instance, the reaction of ethyl 4,6-dichloro-3-pyridinecarboxylate with an amine introduces the substituent at the N1 position. Subsequent condensation with methyl phenylacetate (B1230308) leads to the formation of the bicyclic 1,6-naphthyridin-2(1H)-one system. nih.gov

Another method starts with a pyridine-4-amine that has a functional group like an aldehyde, nitrile, ester, or ketone at the C3 position. nih.gov For example, 4-aminonicotinaldehyde (B1271976) can be condensed with various active methylene (B1212753) compounds to form the second ring. nih.gov Similarly, 4-aminonicotinonitrile (B111998) can react with diethyl malonate in the presence of sodium ethoxide to yield a 1,6-naphthyridin-2(1H)-one derivative with an amino group at the C4 position. nih.gov

The Skraup reaction, a classic method for synthesizing quinolines, has also been adapted to produce 1,6-naphthyridines. acs.org This involves heating an aminopyridine with a glycerol (B35011) derivative, an oxidizing agent like nitrobenzene, and sulfuric acid. acs.org Refinements of this often vigorous reaction have allowed for the synthesis of 1,6-naphthyridine (B1220473) in modest yields. acs.org One such modification involves using 4-aminopyridine-N-oxide as the starting material, which, after the reaction, is reduced to the final product. acs.org

Table 1: Examples of 1,6-Naphthyridin-2(1H)-one Synthesis from Pyridine Precursors

Starting PyridineReagentsProductReference
Ethyl 4,6-dichloro-3-pyridinecarboxylateAmine, Methyl phenylacetate1,6-Naphthyridin-2(1H)-one derivative nih.gov
4-AminonicotinaldehydeActive methylene compound1,6-Naphthyridin-2(1H)-one derivative nih.gov
4-AminonicotinonitrileDiethyl malonate, NaOEt4-Amino-1,6-naphthyridin-2(1H)-one derivative nih.gov
4-AminopyridineGlycerol, Nitrobenzene, H₂SO₄1,6-Naphthyridine acs.org

Construction from Preformed Pyridone Rings

An alternative and widely used approach involves the elaboration of a pre-existing pyridone ring to form the second, fused pyridine ring of the 1,6-naphthyridin-2(1H)-one system. mdpi.com

A notable method in this category involves the treatment of a pyridone with tert-butoxybis(dimethylamino)methane to yield the 1,6-naphthyridin-2(1H)-one. mdpi.com Another strategy involves the intramolecular cyclization of suitably functionalized pyridones. This can be achieved through various means, often involving the formation of a new bond between atoms on a side chain and the pyridone ring itself.

Multicomponent reactions (MCRs) offer an efficient pathway to complex molecules like 1,6-naphthyridin-2(1H)-one derivatives in a single step from three or more starting materials. nih.gov These reactions are valuable in creating diverse chemical libraries for drug discovery. rug.nl For instance, a multicomponent protocol for the synthesis of highly functionalized γ-lactam derivatives has been reported, which could be conceptually extended to naphthyridinone systems. nih.gov The reaction of aromatic amines, aldehydes, and pyruvate (B1213749) derivatives in the presence of a catalyst can lead to the formation of complex heterocyclic structures. nih.gov

Specific Synthetic Routes to 7-Amino-1,6-naphthyridin-2(1H)-one Derivatives

The introduction of an amino group at the C7 position is a crucial step in the synthesis of the titular compound. This is typically achieved through nucleophilic substitution reactions on a precursor bearing a suitable leaving group at this position.

Amidation and Amination Reactions at the C7 Position

The synthesis of this compound derivatives often involves the reaction of a 7-chloro-1,6-naphthyridin-2(1H)-one precursor with an appropriate amine. This nucleophilic aromatic substitution reaction directly installs the desired amino functionality at the C7 position. The specific amine used determines the nature of the substituent on the amino group.

For example, the synthesis of 1,3-diamino-2,7-naphthyridines has been achieved through the reaction of 1-amino-3-chloro-7-alkyl-5,6,7,8-tetrahydro-2,7-naphthyridine-4-carbonitriles with various cyclic amines. nih.gov This demonstrates the feasibility of introducing amino groups at specific positions on the naphthyridine scaffold. While this example is for a related 2,7-naphthyridine (B1199556) system, the principle of nucleophilic displacement of a halide by an amine is directly applicable to the synthesis of this compound derivatives.

Table 2: Illustrative Amination for Naphthyridine Derivatives

Starting MaterialAmineProductReference
1-Amino-3-chloro-7-methyl-5,6,7,8-tetrahydro-2,7-naphthyridine-4-carbonitrileCyclic amines1,3-Diamino-2,7-naphthyridin-1-one derivatives nih.gov
7-Alkyl-1,3-dichloro-5,6,7,8-tetrahydro-2,7-naphthyridine-4-carbonitrilesCyclic amines7-Alkyl-1-amino-3-chloro-5,6,7,8-tetrahydro-2,7-naphthyridines nih.gov

Functionalization via Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution (SNAr) is a powerful method for introducing various functionalities onto the 1,6-naphthyridin-2(1H)-one core. This reaction typically involves the displacement of a leaving group, such as a halogen, by a nucleophile. The reactivity of the aromatic ring towards nucleophilic attack is enhanced by the presence of electron-withdrawing groups. masterorganicchemistry.com

In the context of this compound synthesis, a common strategy involves the SNAr reaction on a 7-halo-1,6-naphthyridin-2(1H)-one precursor. For instance, a 7-chloro or 7-bromo substituted naphthyridinone can react with an amine source to introduce the C7-amino group. The reaction is often facilitated by the electron-withdrawing nature of the naphthyridine ring system itself. masterorganicchemistry.comnih.gov The efficiency of the substitution can be influenced by the nature of the leaving group, with fluoride (B91410) often being the most reactive, and by the reaction conditions, such as temperature and the choice of solvent. masterorganicchemistry.com

An example of this approach is the reaction of 7-chloro-1,8-naphthyridine with various amines, which proceeds via an SNAr mechanism to yield the corresponding 7-amino-1,8-naphthyridine derivatives. prepchem.com While this example pertains to the 1,8-naphthyridine (B1210474) isomer, the principles are directly applicable to the 1,6-naphthyridine series. High-temperature and high-pressure flow reactors can be employed to accelerate these reactions and enable the use of a broader range of nucleophiles. researchgate.net

Selective Chemical Transformations for Amino Group Introduction

The introduction of an amino group at the C7 position of the 1,6-naphthyridin-2(1H)-one scaffold can be achieved through various selective chemical transformations. One notable method involves the Smiles rearrangement. This intramolecular nucleophilic aromatic substitution can be utilized to synthesize 1-amino-3-oxo-2,7-naphthyridines, which are isomeric to the target compound but highlight a powerful synthetic tool within the broader naphthyridinone class. nih.gov Although this specific example leads to a different regioisomer, the underlying principles of intramolecular rearrangement could potentially be adapted for the synthesis of 7-amino derivatives under specific substitution patterns.

Another approach involves the construction of the naphthyridinone ring from a pyridine precursor already bearing an amino group or a precursor to it. For example, starting from a substituted 4-aminonicotinonitrile, condensation with a suitable partner like diethyl malonate can lead to the formation of the 1,6-naphthyridin-2(1H)-one ring system with an amino group at a specific position. nih.gov

Furthermore, the reduction of a nitro group at the C7 position represents a classic and reliable method for introducing the amino functionality. If a 7-nitro-1,6-naphthyridin-2(1H)-one derivative can be synthesized, its subsequent reduction, commonly achieved through catalytic hydrogenation or using reducing agents like tin(II) chloride, would yield the desired 7-amino product.

Palladium-Catalyzed Coupling Reactions for C7-Substituents

Palladium-catalyzed cross-coupling reactions have become indispensable tools in modern organic synthesis, allowing for the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. youtube.comnih.gov These reactions are particularly valuable for functionalizing the C7 position of the 1,6-naphthyridin-2(1H)-one core with a wide range of substituents.

Starting with a 7-halo-1,6-naphthyridin-2(1H)-one, typically a bromide or iodide, various palladium-catalyzed reactions can be employed. For instance, the Buchwald-Hartwig amination allows for the direct coupling of the 7-halo-naphthyridinone with a primary or secondary amine in the presence of a palladium catalyst and a suitable ligand to afford the corresponding 7-amino derivative. This method offers a broad scope with respect to the amine coupling partner.

Other palladium-catalyzed reactions, such as the Suzuki, Heck, and Sonogashira couplings, can be used to introduce carbon-based substituents at the C7 position. youtube.com For example, a Suzuki coupling would involve the reaction of the 7-halo-naphthyridinone with an organoboron reagent, while a Sonogashira coupling would introduce an alkyne moiety. youtube.com These C7-functionalized derivatives can then potentially be converted to the 7-amino compound through subsequent chemical transformations. The development of these coupling reactions has significantly expanded the accessible chemical space for derivatives of this compound. nih.gov

Synthetic Strategies for Complex this compound Architectures

The development of synthetic routes to more complex molecular architectures incorporating the this compound moiety is crucial for exploring its full potential in various applications.

Synthesis of Fused Naphthyridinone Systems

The fusion of additional rings onto the this compound scaffold can lead to novel polycyclic systems with unique three-dimensional structures and potentially enhanced biological activities. One approach to constructing such fused systems involves the intramolecular cyclization of appropriately substituted naphthyridinone precursors.

For example, a this compound derivative bearing a reactive functional group on the amino substituent could undergo an intramolecular reaction to form a new ring fused to the naphthyridinone core. The nature of the fused ring would depend on the type of reactive group and the length of the tether connecting it to the amino group.

Another strategy involves the construction of the fused system from a pre-formed polycyclic starting material. For instance, the synthesis of a tetracyclic system could start from a tricyclic precursor, with the final naphthyridinone ring being formed in a later step of the synthetic sequence. The synthesis of furo[2,3-c]-2,7-naphthyridines, although a different isomer, demonstrates the feasibility of creating fused systems within the naphthyridine family. nih.gov

Incorporation into Multicyclic Scaffolds

The this compound nucleus can serve as a key building block for the synthesis of larger, more complex multicyclic scaffolds. acs.org This can be achieved by treating the naphthyridinone as a scaffold upon which other cyclic systems are built or by incorporating it into a larger ring system.

One approach involves utilizing the amino group at the C7 position as a handle for further chemical elaboration. For instance, the amino group can be acylated with a bifunctional reagent, which can then participate in a subsequent cyclization reaction to form a new ring. This strategy has been employed in the synthesis of complex molecules where a 1-hydroxy-1,8-naphthyridin-2H-one nucleus, a related scaffold, was functionalized at the 4-position with an amino group to attach further aryl functionalities. nih.gov

The development of asymmetric synthetic methods is also crucial for accessing chiral multicyclic scaffolds containing the this compound core. For example, an enantioselective synthesis of a 5,6,7,8-tetrahydro-1,6-naphthyridine (B1252419) scaffold has been developed, highlighting the potential for creating stereochemically defined complex molecules based on the naphthyridine framework. acs.org

Structure Activity Relationships Sar of 7 Amino 1,6 Naphthyridin 2 1h One Derivatives

Impact of Substituents at the C7-Amino Position

The amino group at the C7 position is a common feature in this class of compounds and serves as a crucial anchor point for introducing a variety of side chains to modulate pharmacological activity. The nature of the substituent on this exocyclic amine significantly influences the compound's potency and selectivity.

Attaching aromatic and heteroaromatic moieties to the C7-amino group can lead to significant gains in potency, often through additional binding interactions such as π-π stacking within the target's active site. For other related heterocyclic structures, the introduction of substituents like a benzylamido group has been explored to establish structure-activity relationships. nih.gov These larger, more complex substituents can profoundly alter the pharmacological profile of the parent compound. The specific impact of such substitutions on the 7-Amino-1,6-naphthyridin-2(1H)-one core would depend on the specific biological target.

Influence of Substituents on the 1,6-Naphthyridin-2(1H)-one Core

Modifications to the core bicyclic structure are as critical as the C7-substitutions. The electronic and steric properties of groups at the N1, C3, and C5 positions play a pivotal role in defining the orientation of the molecule within its binding site and, consequently, its biological effect.

The N1 position of the 1,6-naphthyridin-2(1H)-one ring system is a frequent site of substitution. Analysis of a large dataset of these compounds reveals that derivatives with a double bond between C3 and C4 are typically substituted at the N1 position in nearly 64% of cases. nih.govmdpi.com The most commonly used substituents are methyl (Me) and phenyl (Ph) groups. nih.govmdpi.com The choice between a hydrogen, a small alkyl group like methyl, or a larger aryl group like phenyl at this position can significantly alter the compound's properties and appears to be related to the specific biological activities being targeted. nih.govmdpi.com

Table 1: Common Substituents at the N1 Position

Substituent (R¹) Frequency of Use Potential Impact
Methyl (Me) High Modulates solubility and metabolic stability
Phenyl (Ph) High Introduces potential for π-stacking interactions

Data synthesized from statistical analysis of 1,6-naphthyridin-2(1H)-one structures. nih.govmdpi.com

The C3 position is another key site for modification. For derivatives containing a C3-C4 double bond, a significant portion (over 33%) bears a substituent at the C3 position. mdpi.com A phenyl ring is a very common substituent at this location. mdpi.com In the development of inhibitors for fibroblast growth factor receptor 4 (FGFR4), a novel family of 1,6-naphthyridin-2(1H)-one derivatives was designed, and detailed structural optimizations were performed, highlighting the importance of this position. nih.gov The introduction of a 2,6-dichlorophenyl group at a comparable position in other kinase inhibitor scaffolds is a well-known strategy to induce orthogonality and enhance selectivity. While direct evidence for this specific substituent on this specific scaffold is not detailed in the provided results, the principle of using substituted phenyl rings at C3 is a cornerstone of SAR in this series.

Table 2: Impact of C3 Phenyl Substitution

C3 Substituent Associated Finding Reference
Phenyl Ring Found in nearly half of the C3-substituted derivatives with a C3=C4 double bond. mdpi.com

While the most common situation at the C5 position in 1,6-naphthyridin-2(1H)-ones is the absence of a substituent, the introduction of carbon-based groups is observed in about 21% of derivatives. nih.gov Rational drug design has led to the identification of novel 7-amino-5-methyl-1,6-naphthyridin-2(1H)-one derivatives as potent dual inhibitors of phosphoinositide 3-kinase (PI3K) and the mammalian target of rapamycin (B549165) (mTOR). nih.gov This demonstrates that a small alkyl group like methyl at the C5 position is critical for achieving high potency against these specific cancer-related targets. The design, synthesis, and structure-activity relationships of these C5-methyl derivatives have been reported, underscoring the positive contribution of this substituent. nih.gov

Table 3: Effect of C5-Methyl Substitution

Compound Series Target Finding Reference

Significance of C3-C4 Bond Saturation

The saturation of the bond between the C3 and C4 positions of the 1,6-naphthyridin-2(1H)-one core is a critical determinant of biological activity. nih.gov A comprehensive analysis of over 17,000 compounds within this chemical family, available in scientific literature and patents, shows a distinct correlation between the presence of a C3-C4 double bond and the molecule's application as an antitumor agent. nih.govnih.gov Conversely, derivatives with a saturated C3-C4 single bond are more frequently associated with treatments for cardiovascular diseases. nih.gov

This divergence in activity suggests that the planarity and electronic configuration imparted by the C3-C4 double bond are pivotal for interactions with targets in oncology, such as protein kinases. nih.gov The unsaturated system is a key feature in potent kinase inhibitors, including the FDA-approved drug Ripretinib. nih.gov In contrast, the more flexible, three-dimensional structure of the saturated C3-C4 single bond analogs appears better suited for receptors related to cardiovascular function. nih.gov

SAR Studies in Specific Biological Contexts

SAR for Kinase Inhibition

The 1,6-naphthyridin-2(1H)-one scaffold, particularly with a C3-C4 double bond, has proven to be a fertile ground for the development of potent kinase inhibitors.

PI3K/mTOR Inhibition: Rational drug design has led to the creation of novel 7-amino-5-methyl-1,6-naphthyridin-2(1H)-one derivatives that act as potent dual inhibitors of phosphoinositide 3-kinase (PI3K) and the mammalian target of rapamycin (mTOR). nih.gov The inhibition of the PI3K/AKT/mTOR signaling pathway is a significant strategy in cancer therapy, and these compounds demonstrate the scaffold's utility in this domain. nih.gov

FGFR4 Inhibition: A series of 1,6-naphthyridin-2(1H)-one derivatives have been designed as potent and highly selective inhibitors of Fibroblast Growth Factor Receptor 4 (FGFR4), a key driver in hepatocellular carcinoma (HCC). nih.govfigshare.com Through detailed structural optimization focusing on the Cys552 residue of FGFR4, researchers have identified compounds with significant anti-proliferative activity. nih.govfigshare.com The representative compound, A34, not only showed excellent inhibitory capability and selectivity but also demonstrated remarkable antitumor efficacy in a Hep-3B HCC xenograft model and possessed favorable pharmacokinetic properties. nih.gov Furthermore, A34 exhibited moderate inhibitory activity against the resistant FGFR4 V550L mutant, highlighting its potential as a robust anticancer agent for HCC. nih.govnih.gov

Table 1: SAR Data for Selected 1,6-Naphthyridin-2(1H)-one Based Kinase Inhibitors

Compound Target(s) Key Structural Features Reported Activity
7-Amino-5-methyl-1,6-naphthyridin-2(1H)-one derivatives PI3K/mTOR 5-methyl substitution on the core scaffold. Potent dual inhibitors. nih.gov
A34 FGFR4 Optimized substitutions for binding to Cys552 of FGFR4. High selectivity and potency; significant in vivo antitumor efficacy in HCC models. nih.gov
Ripretinib Kinase Inhibitor C3-C4 double bond within the 1,6-naphthyridin-2(1H)-one core. Approved for advanced gastrointestinal stromal tumors (GIST). nih.gov

SAR for Antimalarial Activity

While direct studies on this compound for antimalarial activity are limited, research on the closely related benzo[h] nih.govnih.govnaphthyridin-2(1H)-one scaffold (analogs of Torin 2) provides valuable SAR insights for gametocytocidal activity, which is crucial for blocking malaria transmission. acs.org

In the exploration of Torin 2 analogs, the focus was on identifying compounds that could block the formation of oocysts in mosquitoes. acs.org The SAR studies revealed that for the benzo[h] nih.govnih.govnaphthyridin-2(1H)-one core, the substituent at the R¹ position was critical for activity. A systematic evaluation showed that a 6-amino-3-pyridyl group at the R¹ position was optimal for gametocytocidal effects. Generally, the gametocytocidal activity of these analogs was found to be 2- to 5-fold weaker than their activity against the asexual growth stage of the parasite. acs.org

Table 2: SAR Data for Benzo[h] nih.govnih.govnaphthyridin-2(1H)-one Analogs

Scaffold R¹ Position Substituent Biological Target Key SAR Finding
Benzo[h] nih.govnih.govnaphthyridin-2(1H)-one 6-amino-3-pyridyl Plasmodium falciparum gametocytes Optimal substituent for gametocytocidal activity. acs.org
Benzo[h] nih.govnih.govnaphthyridin-2(1H)-one Various pyridyl derivatives Plasmodium falciparum gametocytes Activity is sensitive to substitution at the R¹ position. acs.org

SAR for Antimicrobial Activity

The antimicrobial potential of the 1,6-naphthyridin-2(1H)-one scaffold is less explored compared to its isomers. While extensive research has established the potent antibacterial activity of 1,8-naphthyridinones, data for the 1,6-isomer is sparse. However, some derivatives of the isomeric 1,8-naphthyridine (B1210474) scaffold have shown notable activity. For instance, 4-Amino-6-benzotriazol-1-yl-1,2-dihydro-5-methyl-2-oxo-1,8-naphthyridine-3-carbonitrile demonstrated strong bactericidal effects against S. aureus and fungicidal activity against A. niger. nih.gov

The development of nucleoside analogues incorporating a 1,6-naphthyridin-7(6H)-one scaffold has been suggested as a potential route to new antibacterial agents, though this remains an area for future investigation. The combination of a 1,6-naphthyridinone core with other pharmacophores, a common strategy in drug discovery, may unlock its potential in this therapeutic area.

Comparative SAR with Isomeric Naphthyridinones (e.g., 1,8-naphthyridin-2(1H)-ones)

A comparison between 1,6-naphthyridin-2(1H)-one and its isomers, particularly the 1,8-naphthyridine family, reveals a stark divergence in primary biological targets, driven by distinct SAR.

1,8-Naphthyridinones as Antibacterials: The 1,8-naphthyridine core is the foundational scaffold for the quinolone class of antibiotics. The parent compound, nalidixic acid (1-ethyl-7-methyl-1,8-naphthyridin-4-one-3-carboxylic acid), was a first-generation quinolone that inhibits bacterial DNA gyrase. nih.gov Subsequent generations, such as the fluoroquinolones, incorporated a fluorine atom at C6 and a piperazine (B1678402) ring at C7, dramatically broadening the spectrum of activity. nih.gov The SAR for this class is well-defined:

A carboxylic acid at C3 is essential for DNA gyrase binding.

A fluorine atom at C6 enhances potency.

Substituents at N1 and C7 modulate the antibacterial spectrum and pharmacokinetic properties. For example, a cyclopropyl (B3062369) group at N1 often increases potency, and bulky substituents at C7, like in trovafloxacin, can improve activity against Gram-positive bacteria.

1,6-Naphthyridinones as Kinase Inhibitors: In contrast, the SAR for 1,6-naphthyridin-2(1H)-ones is predominantly directed towards kinase inhibition, as discussed previously. nih.govnih.gov The key features for this activity profile are different from those for antibacterial action. Instead of a C3-carboxylic acid, the focus is on substitutions at other positions, like C5 and C7, and maintaining a planar, unsaturated ring system to fit into the ATP-binding pocket of various kinases. nih.govnih.gov

This comparison underscores how the placement of the nitrogen atoms within the bicyclic naphthyridine ring system fundamentally alters the molecule's shape, electronic properties, and preferred interaction partners, guiding the 1,8-isomers toward bacterial enzymes and the 1,6-isomers toward eukaryotic protein kinases.

Computational and Biophysical Studies

Molecular Modeling Approaches

Molecular modeling techniques, such as three-dimensional quantitative structure-activity relationship (3D-QSAR) studies, are employed to understand the relationship between the chemical structure of naphthyridinone derivatives and their biological activity. For instance, comparative molecular field analysis (CoMFA) and comparative molecular similarity indices analysis (CoMSIA) have been used to develop predictive models for the inhibitory activity of related compounds like benzo[h] nih.govnih.govnaphthyridin-2(1H)-one analogues against the mechanistic target of rapamycin (B549165) (mTOR). ijpsonline.com These models help in identifying the key structural features that influence the biological activity of these compounds. The contour maps generated from such analyses indicate that electrostatic, hydrophobic, and hydrogen bond donor fields play a crucial role in the biological activity of these derivatives. ijpsonline.com

Molecular Docking Analyses with Target Proteins

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a second molecule, such as a protein. This method is widely used to understand the binding modes of naphthyridinone derivatives with their target proteins. For example, rational drug design has led to the identification of novel 7-amino-5-methyl-1,6-naphthyridin-2(1H)-one derivatives as potent dual inhibitors of phosphoinositide 3-kinase (PI3K) and mTOR, key proteins in a signaling pathway often dysregulated in cancer. nih.gov

Molecular docking studies on related naphthyridinone derivatives have been performed to explore their binding conformations within the active sites of target proteins like mTOR and PI3K. ijpsonline.comnih.gov These analyses help in understanding the key amino acid residues involved in the interaction and provide a theoretical basis for designing more potent and selective inhibitors. ijpsonline.com For instance, the binding mode of 1,5-naphthyridine (B1222797) derivatives with the transforming growth factor-beta type I receptor (ALK5) was initially proposed based on docking studies and later confirmed by X-ray crystallography. nih.gov

Density Functional Theory (DFT) Studies of Electronic Properties and Biological Reactivity

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. DFT calculations are valuable for understanding the electronic properties and biological reactivity of molecules like aminonaphthyridinones. Such studies can determine various properties, including geometric and electronic structures, band gaps, and thermodynamic properties. nih.gov

For example, DFT calculations have been used to explore the properties of aminonitroimidazoles, providing insights into their stability, sensitivity, and performance. nih.gov The position of amino and nitro groups on the imidazole (B134444) ring was found to significantly influence the compound's structure and heat of formation. nih.gov Similarly, DFT has been employed to study the reaction mechanisms of related compounds, such as the amine-mediated ring-opening polymerization of α-amino acid N-carboxyanhydrides, by detailing the Gibbs free energy profiles of the elemental reactions. nih.gov These computational approaches can elucidate the reactivity and kinetic profiles of chemical processes involving such heterocyclic systems.

X-ray Crystallographic Analysis of Related Structures (e.g., 7-amino-1,8-naphthyridin-2(1H)-one)

X-ray crystallography provides precise information about the three-dimensional arrangement of atoms in a crystal, offering definitive insights into molecular structure and intermolecular interactions. While the crystal structure of 7-Amino-1,6-naphthyridin-2(1H)-one is not detailed in the searched literature, a comprehensive analysis of the closely related isomer, 7-amino-1,8-naphthyridin-2(1H)-one monohydrate, is available. nih.gov The organic molecule in this structure is nearly planar. nih.gov

In the crystal structure of 7-amino-1,8-naphthyridin-2(1H)-one monohydrate, adjacent organic molecules are linked into a tape along the a-axis through N—H⋯N and N—H⋯O hydrogen bonds. nih.gov Water molecules also form chains along the b-axis via O—H⋯O hydrogen bonds. nih.gov These water chains and organic tapes are further connected by intermolecular O—H⋯O hydrogen bonds, creating a three-dimensional network. nih.gov

Donor-H···AcceptorD-H (Å)H···A (Å)D···A (Å)D-H···A (°)
N7—H7A···N80.862.183.040(3)178
N7—H7B···O10.862.282.989(3)140
N1—H1···O10.862.002.853(3)175

Table based on data from the crystallographic study of 7-amino-1,8-naphthyridin-2(1H)-one monohydrate. nih.gov

Emerging Research Directions and Advanced Applications of 7 Amino 1,6 Naphthyridin 2 1h One Derivatives

Development as Fluorescent Probes and Nucleoside Analogues

The inherent fluorescence of the naphthyridinone scaffold makes it an attractive candidate for creating probes that can visualize and study biological processes. mdpi.com Derivatives are being designed as fluorescent nucleoside analogues—molecules that mimic the natural building blocks of DNA and RNA. mdpi.comontosight.ai These artificial nucleosides can be incorporated into nucleic acids or used to investigate enzymes involved in nucleic acid metabolism. mdpi.com

A key feature of these probes is their environmental sensitivity. The fluorescence properties, such as emission intensity and wavelength, of 1,6-naphthyridin-7(6H)-one derivatives—a related tautomeric form—can change significantly depending on the polarity of their surroundings. mdpi.com This solvatochromism is a powerful attribute, allowing these molecules to report on the specific nature of their local environment, such as the inside of a cell or the binding pocket of a protein. mdpi.com

Applications in Investigating Enzyme Binding Sites

The development of fluorescent nucleoside analogues based on the 1,6-naphthyridinone scaffold offers a promising avenue for studying enzyme-substrate interactions. mdpi.com When a fluorescent analogue binds to the active site of an enzyme, its photophysical properties can change, providing valuable information about the binding event and the nature of the binding pocket. mdpi.com Researchers have proposed using these molecules to investigate the binding sites of enzymes that process nucleic acids, such as polymerases and kinases. mdpi.com The remarkable change in emissivity of these compounds in different solvents suggests they are suitable as a new class of artificial fluorescent nucleosides for these investigations. mdpi.com

Utility in Probing Nucleic Acids

Beyond enzymes, these fluorescent analogues are powerful tools for studying the structure and dynamics of nucleic acids themselves. mdpi.com By replacing a natural nucleobase with a fluorescent naphthyridinone derivative, scientists can introduce a spectroscopic handle into a DNA or RNA strand. mdpi.com These probes can report on changes in the local nucleic acid environment, making them useful for monitoring processes like DNA unwinding, protein-DNA interactions, and the formation of non-canonical structures like G-quadruplexes. mdpi.comnih.gov The ability of these probes to signal changes in their environment through fluorescence makes them valuable for a wide range of applications in chemical biology. mdpi.com

Scaffold for Novel Pharmacological Agents

The 1,6-naphthyridin-2(1H)-one structure is considered a "privileged scaffold" in medicinal chemistry, meaning it can serve as a versatile foundation for developing drugs against multiple biological targets. nih.govmdpi.com Its rigid, bicyclic nature and the potential for substitution at various positions allow for the precise orientation of functional groups to interact with specific receptors or enzyme active sites. nih.gov

One of the most significant applications is in the development of kinase inhibitors for cancer therapy. nih.gov Rational drug design has led to the identification of 7-amino-5-methyl-1,6-naphthyridin-2(1H)-one derivatives as potent dual inhibitors of phosphoinositide 3-kinase (PI3K) and the mammalian target of rapamycin (B549165) (mTOR). nih.gov The PI3K/AKT/mTOR signaling pathway is crucial for cell growth and proliferation and is often dysregulated in cancer, making it a key target for therapeutic intervention. nih.gov The development of dual inhibitors from this scaffold represents a significant approach to cancer therapy. nih.gov

Table 1: Pharmacological Activity of 7-Amino-1,6-naphthyridin-2(1H)-one Derivatives

Compound Class Target Therapeutic Area Research Finding
7-amino-5-methyl-1,6-naphthyridin-2(1H)-one derivatives PI3K/mTOR Oncology Identified as potent dual inhibitors of the PI3K/mTOR signaling pathway through rational design. nih.gov

Advanced Synthetic Methodologies for Diversification

The ability to create a wide variety of derivatives from the core this compound structure is essential for its application in drug discovery and chemical biology. Chemists have developed several synthetic strategies to build and modify this scaffold. nih.govmdpi.com

Common synthetic approaches involve the construction of the bicyclic system from either a preformed pyridine (B92270) or a preformed pyridone ring. nih.govmdpi.com For instance, one method involves the condensation of anthranilic acid derivatives with piperidone precursors to form the naphthyridine core.

More advanced and versatile methods are continuously being developed to allow for greater molecular diversity. One such powerful technique is the Copper-catalyzed Alkyne-Azide Cycloaddition (CuAAC) reaction, often referred to as "click chemistry." mdpi.com This reaction has been used to link a ribofuranosyl azide (B81097) (a sugar component) to a 4-ethynylpyridine, which is then converted in subsequent steps to the final 1,6-naphthyridin-7(6H)-one nucleoside analogue. mdpi.com This modular approach allows for the rapid synthesis of a library of different analogues by simply changing the starting components.

Furthermore, the strategic placement of reactive groups, such as a chlorine atom at the 7-position, provides a handle for further diversification. This chloro group can be readily displaced by various nucleophiles, such as amines, through substitution reactions, enabling the synthesis of a vast array of new compounds with potentially enhanced biological activity or tailored photophysical properties.

Q & A

Q. What are the standard synthetic routes for preparing 7-amino-1,6-naphthyridin-2(1H)-one, and how are intermediates purified?

The compound is typically synthesized via nucleophilic substitution or aminolysis. For example, 7-fluoro-3-(2,6-dichlorophenyl)-1-methyl-1,6-naphthyridin-2(1H)-one reacts with ammonia in propanol under high-temperature sealed conditions (110°C, 3 days) to yield the 7-amino derivative with 88% efficiency. Purification often involves recrystallization or column chromatography, with intermediates like methoxy precursors hydrolyzed using 10M HCl at 140°C (sealed, 8 hours) to yield the corresponding naphthyridinone .

Q. How is the structure of this compound confirmed experimentally?

Single-crystal X-ray diffraction is the gold standard for structural confirmation. For example, the monohydrate form of a related compound (7-amino-1,8-naphthyridin-2(1H)-one) was resolved at 113 K, revealing bond lengths (mean C–C = 0.004 Å) and crystallographic parameters (R factor = 0.063). Complementary techniques like NMR and IR spectroscopy validate functional groups and hydrogen bonding patterns .

Q. What solvents and conditions are optimal for functionalizing the amino group in this compound?

Polar aprotic solvents (e.g., dimethylformamide) with NaH as a base enable selective alkylation or acylation. For instance, methyl iodide at 0°C in DMF selectively methylates the N1 position (90% yield) over O-alkylation (3% yield). Ammonolysis in alcoholic solvents (e.g., propanol) is preferred for amino group retention under reflux or sealed conditions .

Advanced Research Questions

Q. How can nitration be optimized to achieve regioselective substitution on the naphthyridinone core?

Nitration regioselectivity depends on the directing groups and reaction media. For 1,6-naphthyridin-2(1H)-one, fuming HNO₃ in oleum at 95°C for 4 hours introduces a nitro group at the 3-position with 96% yield. Electronic effects of existing substituents (e.g., electron-withdrawing groups) direct nitration to less deactivated positions. Computational modeling (DFT) aids in predicting reactivity .

Q. What strategies mitigate byproduct formation during cyclization to form the 1,6-naphthyridinone scaffold?

Byproducts like regioisomers or over-alkylated derivatives arise from competing reaction pathways. Using sterically hindered bases (e.g., NaH) and controlled stoichiometry minimizes over-alkylation. For example, cyclization of 2-acetonyl-3-pyridinecarboxylic acid in NH₄OH (reflux, 18 hours) yields 7-methyl-1,6-naphthyridin-5(6H)-one with 80% purity. Kinetic studies and in situ monitoring (e.g., TLC/HPLC) optimize reaction termination .

Q. How do substituents at the 3-position influence the compound’s electronic properties and biological activity?

Electron-deficient groups (e.g., 2,6-dichlorophenyl) enhance π-stacking interactions in drug-receptor binding, as seen in kinase inhibitors. Substituent effects are quantified via Hammett constants (σ) or computational electrostatic potential maps. For instance, 3-(2,6-dichlorophenyl)-7-amino derivatives show enhanced bioactivity due to hydrophobic and electronic synergies .

Q. What analytical methods resolve discrepancies in reaction yields reported across studies?

Yield variations often stem from differences in reagent purity, solvent drying, or heating methods. Systematic reproducibility studies using controlled conditions (e.g., anhydrous solvents, inert atmosphere) are critical. For example, aminolysis of 4-hydroxy-1,5-naphthyridin-2(1H)-one with aniline hydrochloride requires strict exclusion of moisture to achieve >90% yield, as moisture promotes hydrolysis side reactions .

Q. How is the compound’s solubility modulated for in vitro bioassays without altering its core structure?

Protic solvents (e.g., DMSO-water mixtures) enhance solubility for biological testing. Alternatively, salt formation (e.g., HCl salts) improves aqueous solubility. For crystalline derivatives, co-crystallization with cyclodextrins or surfactants maintains stability while increasing dispersibility .

Methodological Tables

Q. Table 1: Optimization of Nitration Conditions

PositionReagentsTemp (°C)Time (h)Yield (%)Reference
3HNO₃ (fuming), oleum95496
3HNO₃ (fuming), reflux1001.2571

Q. Table 2: Key Crystallographic Data for Structural Validation

ParameterValueTechniqueReference
Mean C–C bond length0.004 ÅX-ray diffraction
R factor0.063X-ray diffraction
H-bond donor/acceptor2/3IR/NMR

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.